BenchChemオンラインストアへようこそ!

2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline

Physicochemical characterization Solid-state properties Melting point

2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline (CAS 1343260-93-4) is a fluorinated heterocyclic building block of the 1,2,4-triazolyl-aniline class, with molecular formula C₈H₇FN₄ and a molecular weight of 178.17 g/mol. It is commercially supplied at purities of 95–98% by specialist vendors.

Molecular Formula C8H7FN4
Molecular Weight 178.17
CAS No. 1343260-93-4
Cat. No. B2408190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline
CAS1343260-93-4
Molecular FormulaC8H7FN4
Molecular Weight178.17
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=NN2)F)N
InChIInChI=1S/C8H7FN4/c9-6-3-5(1-2-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13)
InChIKeyXKPLXWZQTIEWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline (CAS 1343260-93-4): Procurement-Relevant Chemical Identity and Baseline Properties


2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline (CAS 1343260-93-4) is a fluorinated heterocyclic building block of the 1,2,4-triazolyl-aniline class, with molecular formula C₈H₇FN₄ and a molecular weight of 178.17 g/mol . It is commercially supplied at purities of 95–98% by specialist vendors . As a member of the fluorinated 1,2,4-triazole family, this compound belongs to a privileged scaffold class associated with enhanced pharmacological properties compared to non-fluorinated counterparts [1].

Why 2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline Cannot Be Interchanged with Its Closest Non-Fluorinated or Halogen-Variant Analogs


Substituting 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline with the non-fluorinated parent 4-(1H-1,2,4-triazol-3-yl)aniline (CAS 4922-51-4) or with alternative halogen variants such as the 4-bromo (CAS 882517-93-3) or 4-chloro (CAS 55138-98-2) analogs introduces meaningful changes in melting point, lipophilicity, hydrogen-bonding capacity, and toxicological profile [1]. Fluorinated triazoles are a recognized privileged scaffold with documented enhancement of biological activity relative to non-fluorinated counterparts [2], making the specific fluoro-substitution pattern a critical determinant of downstream pharmacological performance that cannot be assumed equivalent across in-class analogs.

Quantitative Differentiation Evidence for 2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline vs. Closest Analogs


Melting Point Depression Relative to Non-Fluorinated Parent (CAS 4922-51-4) Confirms Fluorine-Induced Crystal Lattice Disruption

The introduction of a single fluorine atom at the 2-position of the aniline ring reduces the melting point by approximately 58–60°C compared to the non-fluorinated parent compound 4-(1H-1,2,4-triazol-3-yl)aniline (CAS 4922-51-4). The target compound has a reported melting point of 145–146°C , whereas the non-fluorinated analog exhibits a melting point of 203–205°C . This indicates that fluorine substitution disrupts intermolecular hydrogen bonding and crystal packing, which can affect formulation development, recrystallization protocols, and solid-state handling during synthesis.

Physicochemical characterization Solid-state properties Melting point

LogP Reduction vs. Non-Fluorinated Analog Demonstrates Enhanced Hydrophilicity While Retaining Acceptable Permeability

The calculated LogP of 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline is reported as 0.23 , whereas the non-fluorinated parent 4-(1H-1,2,4-triazol-3-yl)aniline has a measured logP of 0.245 . The slight decrease in lipophilicity (ΔLogP ≈ −0.015) upon fluorine substitution is consistent with the electron-withdrawing effect of fluorine, which increases polarity without drastically reducing membrane permeability. This modest logP shift can improve aqueous solubility relative to the parent while preserving the compound's ability to cross biological membranes. By contrast, the 4-bromo analog 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline has a substantially higher LogP (not directly measured but inferred from halogen polarizability trends: Br > Cl > F), which may lead to different pharmacokinetic behavior in derived compounds.

Lipophilicity ADME profiling Drug-likeness

Fluorine-Induced Expansion of Acute Toxicity Hazard Spectrum Compared to Non-Fluorinated Parent Warranting Differentiated Safety Handling

According to the ECHA Classification and Labelling Inventory, 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline carries hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) [1]. In contrast, the non-fluorinated 4-(1,2,4-triazol-1-yl)aniline (CAS 6523-49-5) is classified only for skin irritation (H315) and eye irritation (H319), without the acute toxicity classifications (H302, H312, H332) or STOT SE classification (H335) . This indicates that fluorine substitution introduces additional acute toxicity hazards by oral, dermal, and inhalation routes, requiring heightened personal protective equipment (PPE) and engineering controls during handling.

Toxicological classification Safety data sheet Occupational health

Hydrogen-Bond Donor/Acceptor Profile Matches Lead-Like Chemical Space While Differentiating from Heavier Halogen Analogs

The compound has 2 hydrogen-bond donors (the aniline –NH₂ group and the triazole N–H) and 3 hydrogen-bond acceptors (the triazole ring nitrogens and the fluorine atom) . This HBD/HBA profile (2/3) satisfies the Veber and Lipinski lead-likeness criteria, consistent with its utility as a fragment-like building block. By comparison, the non-fluorinated parent possesses the same HBD count but only 2 H-bond acceptors (lacking the fluorine atom), which alters its hydrogen-bonding capacity. The 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline and 4-chloro-2-(1H-1,2,4-triazol-3-yl)aniline have larger atomic radii and different electronegativity at the halogen position, which affects halogen-bonding potential in target binding pockets. The fluorine atom provides a distinct hydrogen-bond accepting capability (C–F···H–X interactions) that is absent in the non-fluorinated analog and qualitatively different from the halogen-bonding profiles of bromine and chlorine.

Drug-likeness Physicochemical property filters Fragment-based drug discovery

Commercial Availability at 98% Purity Supports Reproducible SAR Chemistry; Supply Chain Differentiation from Non-Fluorinated Analogs

The target compound is commercially available at 98% purity from established suppliers including Fluorochem, Leyan, and Moldb, with analytical documentation (NMR, HPLC, LC-MS) provided . The non-fluorinated analog 4-(1H-1,2,4-triazol-3-yl)aniline (CAS 4922-51-4) is available at ≥96% purity (Aladdin) to >98% (TCI), while 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline (CAS 882517-93-3) is offered at 95%+ purity from specialty suppliers . The 98% purity specification for the target compound, combined with multi-vendor sourcing, reduces the risk of single-supplier dependency and ensures batch-to-batch consistency for structure–activity relationship (SAR) studies.

Commercial sourcing Purity specification Supply chain

Fluorinated 1,2,4-Triazole Scaffold Class Demonstrates Enhanced Biological Activity vs. Non-Fluorinated Counterparts Across Multiple Therapeutic Targets

A comprehensive 2022 review by Ullah et al. establishes that fluorinated 1,2,4-triazoles, as a compound class, display enhanced biological activities compared to their non-fluorinated counterparts across anticancer, antibacterial, antifungal, antiviral, and enzyme inhibitory assays [1]. While no direct head-to-head study has been published comparing 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline against its non-fluorinated parent in a specific assay, the broader SAR literature consistently demonstrates that fluorine incorporation into the triazole scaffold improves potency, metabolic stability, and target-binding affinity. Specifically, the Kiselyov et al. (2007) study demonstrated that 1H-1,2,4-triazol-3-yl-aniline derivatives function as potent ATP-competitive VEGFR-1/2 inhibitors with activity comparable to Vatalanib and Vandetanib in both enzymatic (HTRF) and cellular assays, with several active compounds exhibiting high intrinsic permeability (>30 × 10⁻⁵ cm/min) across Caco-2 cell monolayers [2]. The fluorine substitution on the target compound is expected to further modulate these properties based on established fluorine SAR principles.

Fluorine medicinal chemistry Privileged scaffold Structure–activity relationship

Recommended Research and Industrial Application Scenarios for 2-Fluoro-4-(1H-1,2,4-triazol-3-yl)aniline Based on Quantified Differentiation Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Leveraging Fluorinated Triazole Scaffold Privilege

Use 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline as a core building block for synthesizing ATP-competitive kinase inhibitor libraries, particularly targeting VEGFR-1/2, based on the established class-level evidence that 1H-1,2,4-triazol-3-yl-aniline derivatives achieve VEGFR-2 inhibitory activity comparable to clinical candidates Vatalanib and Vandetanib [1][2]. The fluorine atom provides an additional hydrogen-bond acceptor that may enhance target engagement relative to the non-fluorinated parent. The measured LogP of 0.23 and HBD/HBA profile of 2/3 satisfy lead-like physicochemical criteria, supporting progression into fragment-based drug discovery programs.

Parallel Synthesis and Library Production Requiring High-Purity, Multi-Vendor Sourced Building Blocks

For medicinal chemistry groups conducting parallel synthesis or DNA-encoded library (DEL) production, the confirmed 98% purity specification from multiple independent vendors (Fluorochem, Leyan, Moldb) ensures consistent input quality and reduces batch-failure risk [1][2]. The melting point of 145–146°C is compatible with automated solid-dispensing workflows, while the lower melting point relative to the non-fluorinated analog (203–205°C) may simplify solution-phase handling.

Fragment-Based Drug Discovery (FBDD) Utilizing Fluorine NMR Screening

The single fluorine atom in 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline enables ¹⁹F NMR-based screening in fragment-based drug discovery campaigns. The compound's low molecular weight (178.17 g/mol) and favorable LogP (0.23) make it an ideal fragment for detecting weak-affinity binding events [1]. The absence of a fluorine atom in the non-fluorinated parent (CAS 4922-51-4) precludes its use in ¹⁹F NMR screening, representing a binary differentiator for fragment library design.

Safety-Aware Laboratory Procurement Requiring Differentiated Hazard Controls

Procurement teams must implement enhanced safety protocols when sourcing 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline compared to non-fluorinated analogs, due to its ECHA-classified acute toxicity by oral (H302), dermal (H312), and inhalation (H332) routes, plus STOT SE 3 respiratory irritation (H335) [1]. These hazards are absent from the safety profile of the regioisomeric 4-(1,2,4-triazol-1-yl)aniline (H315, H319 only) [2]. Facilities must budget for fume hood usage, appropriate PPE, and hazardous waste disposal when handling this compound.

Quote Request

Request a Quote for 2-fluoro-4-(1H-1,2,4-triazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.